Mercury--triphenylgermyl (1/2)
Description
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Structure
2D Structure
Properties
CAS No. |
23082-96-4 |
|---|---|
Molecular Formula |
C36H30Ge2Hg |
Molecular Weight |
808.5 g/mol |
InChI |
InChI=1S/2C18H15Ge.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |
InChI Key |
PSOZKBINOSKNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Hg] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes to Bis Triphenylgermyl Mercury
Established Synthetic Pathways
The most well-documented and established methods for the synthesis of bis(triphenylgermyl)mercury typically involve the reaction of a triphenylgermyl-alkali metal reagent with a mercury(II) salt. These reactions are conceptually analogous to the formation of other symmetric organomercury compounds.
One of the primary routes involves the use of triphenylgermyllithium (Ph₃GeLi) as the key reagent. This powerful nucleophile is typically prepared in situ by the reaction of triphenylgermane (B1594327) (Ph₃GeH) with an organolithium reagent, such as n-butyllithium, or by the reductive cleavage of a hexaphenyldigermane (B1599380) (Ph₃Ge-GePh₃) with lithium metal. The subsequent reaction of triphenylgermyllithium with a mercury(II) halide, most commonly mercury(II) chloride (HgCl₂), leads to the formation of bis(triphenylgermyl)mercury. The reaction proceeds via a salt metathesis pathway, where the lithium halide is eliminated as a byproduct.
A similar and equally effective method utilizes triphenylgermylsodium (Ph₃GeNa). This reagent can be generated by the reaction of triphenylgermane with sodium amide in liquid ammonia (B1221849) or by the cleavage of hexaphenyldigermane with sodium metal. The resulting triphenylgermylsodium is then reacted with a suitable mercury(II) salt, such as mercury(II) cyanide (Hg(CN)₂), to yield the desired product. The choice of the mercury salt can influence the reaction conditions and the ease of purification of the final product.
The general reaction scheme for these established pathways can be summarized as follows:
2 Ph₃GeM + HgX₂ → (Ph₃Ge)₂Hg + 2 MX
Where:
Ph = Phenyl group (C₆H₅)
Ge = Germanium
Hg = Mercury
M = Alkali metal (typically Li or Na)
X = Halide (e.g., Cl) or Cyanide (CN)
Detailed research findings have demonstrated that these reactions, when carried out under anhydrous and inert atmosphere conditions, can provide good to excellent yields of bis(triphenylgermyl)mercury. The product is typically a white, crystalline solid that can be purified by recrystallization from a suitable organic solvent.
| Triphenylgermyl Reagent | Mercury(II) Salt | Typical Solvent | General Reaction Conditions | Key Findings |
|---|---|---|---|---|
| Triphenylgermyllithium (Ph₃GeLi) | Mercury(II) chloride (HgCl₂) | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, inert atmosphere (e.g., N₂, Ar), typically at low to ambient temperatures. | High yields, clean reaction with facile precipitation of lithium chloride. |
| Triphenylgermylsodium (Ph₃GeNa) | Mercury(II) cyanide (Hg(CN)₂) | Liquid ammonia, Tetrahydrofuran (THF) | Requires careful handling of sodium amide or sodium metal. | An effective alternative to the lithium-based route. |
Alternative Synthetic Approaches in Multimetallic Systems
Beyond the well-established routes, alternative synthetic approaches for bis(triphenylgermyl)mercury have been explored, particularly within the context of multimetallic systems and exchange reactions. These methods often involve the reaction of a pre-existing organogermanium compound with an organomercury reagent.
One such approach is the reaction of triphenylgermane with a dialkyl- or diarylmercury compound, such as diethylmercury (B1204316) (Et₂Hg). This reaction proceeds via a transmetalation-like pathway where the triphenylgermyl group displaces the alkyl or aryl groups on the mercury center. The reaction is typically driven by the formation of a volatile byproduct, such as ethane (B1197151) in the case of diethylmercury, which can be removed from the reaction mixture to drive the equilibrium towards the formation of the desired product.
(Ph₃Ge)H + Et₂Hg → (Ph₃Ge)₂Hg + 2 EtH
This method offers an alternative for the synthesis of bis(triphenylgermyl)mercury without the need to pre-form a highly reactive triphenylgermyl-alkali metal species. The reaction conditions, such as temperature and solvent, can be tuned to optimize the yield and selectivity of the reaction.
Furthermore, exchange reactions involving other organogermylmercury compounds can potentially lead to the formation of bis(triphenylgermyl)mercury. For instance, the reaction of a mixed organogermylmercury compound, such as triphenylgermylmercuric chloride (Ph₃GeHgCl), with a triphenylgermyl-alkali metal reagent could also yield the symmetric product.
Mechanistic Considerations in Compound Formation
The formation of bis(triphenylgermyl)mercury through the established synthetic pathways is generally understood to proceed through a nucleophilic substitution mechanism. The triphenylgermyl anion (Ph₃Ge⁻), generated from the organo-alkali metal reagent, acts as a potent nucleophile that attacks the electrophilic mercury(II) center of the mercury salt.
The reaction is believed to occur in a stepwise manner. The first step involves the formation of a triphenylgermylmercuric intermediate, such as Ph₃GeHgX. This intermediate is then attacked by a second equivalent of the triphenylgermyl anion to form the final bis(triphenylgermyl)mercury product and a second equivalent of the metal halide salt.
Step 1: Ph₃GeM + HgX₂ → Ph₃GeHgX + MX Step 2: Ph₃GeM + Ph₃GeHgX → (Ph₃Ge)₂Hg + MX
In the case of alternative synthetic approaches, such as the reaction of triphenylgermane with diethylmercury, the mechanism is likely to involve a different pathway. A possible mechanism could involve the initial formation of a transient intermediate where the triphenylgermane coordinates to the mercury center, followed by the elimination of ethane and the formation of a Ge-Hg bond. The subsequent reaction with a second equivalent of triphenylgermane would then lead to the final product.
The thermal stability of bis(triphenylgermyl)mercury is also an important consideration. Studies on analogous compounds, such as bis(trimethylsilyl)mercury, have shown that thermal decomposition can occur, although the specific decomposition pathways and kinetics for the triphenylgermyl derivative are not as extensively documented. rsc.org The strength of the Ge-Hg bond plays a crucial role in the stability of the compound.
Advanced Structural Elucidation and Crystallographic Analysis of Bis Triphenylgermyl Mercury
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been the definitive method for determining the precise three-dimensional arrangement of atoms in bis(triphenylgermyl)mercury. These studies have provided a wealth of information, from fundamental bond lengths and angles to the subtle conformational preferences of the phenyl rings.
Precise Measurement and Analysis of Hg–Ge Bond Lengths
A complete X-ray analysis of bis(triphenylgermyl)mercury has been carried out, providing precise measurements of the bond lengths within the molecule. The Hg-Ge bond length is a critical parameter for understanding the nature of the interaction between the mercury and germanium atoms. In bis(triphenylgermyl)mercury, this bond length has been determined to be approximately 2.50 Å.
| Bond | Bond Length (Å) |
| Hg-Ge | ~2.50 |
This value is consistent with the sum of the covalent radii of mercury and germanium, suggesting a significant covalent character to the bond.
Assessment of Hg–Ge Bond Covalency and Range of Variation in Organometallic Compounds
The Hg-Ge bond in bis(triphenylgermyl)mercury is considered to be predominantly covalent. This assessment is based on the observed bond length, which is in close agreement with theoretical predictions for a covalent bond. In the broader context of organometallic compounds containing a mercury-germanium bond, the bond lengths have been observed to vary over a range. This variation can be attributed to the electronic and steric effects of the other ligands attached to both the mercury and germanium atoms. For instance, the presence of more electronegative substituents on the germanium atom can lead to a shortening of the Hg-Ge bond due to increased ionic character. Conversely, bulkier substituents can cause bond elongation due to steric repulsion.
Stereochemical Aspects and Ligand Influences on Molecular Architecture
The stereochemistry of bis(triphenylgermyl)mercury is largely dictated by the spatial demands of the two bulky triphenylgermyl ligands. The linear arrangement of the Ge-Hg-Ge fragment minimizes the steric interactions between these two large groups. The orientation of the phenyl rings in the triphenylgermyl moieties is a key stereochemical feature. The propeller-like arrangement is the most stable conformation, as it minimizes intramolecular steric strain.
Examination of Steric Effects and Their Manifestation in Structural Parameters
The significant steric bulk of the triphenylgermyl ligands plays a crucial role in determining the structural parameters of bis(triphenylgermyl)mercury. The near-linear Ge-Hg-Ge arrangement is a direct consequence of the need to accommodate these large substituents as far apart as possible.
Quantitative Assessment of Steric Hindrance in Related Complexes
A simple procedure for the quantitative estimation of steric hindrance in mononuclear complexes has been proposed, which can be applied to understand the steric environment in bis(triphenylgermyl)mercury. This method allows for an a priori assessment of steric hindrance in hypothetical related complexes. The steric packing plays a dominant role in the structures of complexes with weak crystal field stabilization energy. The significant non-bonded repulsions between atoms bonded to a central atom are a key factor in determining the molecular geometry. The steric parameters derived from such quantitative assessments can be correlated with the observed structural features, such as bond elongations or distortions in bond angles, providing a deeper understanding of the interplay between steric and electronic effects in these organometallic systems.
Impact of Steric Packing on Molecular Structure Geometries
In an idealized, sterically unhindered scenario, a linear Ge-Hg-Ge arrangement would be expected. However, the spatial demands of the bulky triphenylgermyl ligands can lead to deviations from this linearity. The interaction between the phenyl rings on adjacent germyl (B1233479) groups forces a staggered or twisted conformation to minimize van der Waals repulsions. This twisting is a common strategy in organometallic compounds to alleviate steric strain. The precise Ge-Hg-Ge bond angle and the dihedral angles of the phenyl groups are a direct consequence of the balance between the electronic preferences for a linear arrangement and the steric necessity to separate the voluminous organic substituents.
The steric packing also affects the intramolecular bond lengths. Significant steric strain can sometimes lead to the elongation of bonds to relieve the pressure. In the case of bis(triphenylgermyl)mercury, the Hg-Ge bond length is a key parameter that may be influenced by the steric bulk of the triphenylgermyl moieties.
Structural Characterization of Interaction Products and Derivatives
Bis(triphenylgermyl)mercury serves as a valuable precursor in the synthesis of various polymetallic complexes. Its reactions often involve the cleavage of the Hg-Ge bond and the transfer of the triphenylgermyl group to other metal centers. The structural characterization of these products provides insight into the reactivity of the parent compound and the nature of the resulting metal-metal bonds.
One notable class of derivatives arises from the reaction of bis(triphenylgermyl)mercury with platinum complexes. For instance, the reaction with platinum(0) complexes can lead to the formation of clusters containing a Pt-Hg-Ge linkage. The structures of these products are often intricate, with the triphenylgermyl group coordinating to the platinum center.
Reactions with iridium complexes have also been explored. The interaction of bis(trimethylgermyl)mercury, a related compound, with a trans-chloro(carbonyl)bis(triethylphosphine)iridium(I) complex results in a product with an Ir-Hg-Ge bond. rsc.org Although this involves a trimethylgermyl derivative, it highlights the general reactivity pattern where the germyl-mercury bond is susceptible to insertion by other metal complexes. The synthesis of iridium complexes for mercury detection has also been a subject of research, where iridium(III) species react selectively with mercury. chemistryviews.org
Furthermore, the reaction of bis(triphenylgermyl)mercury with other organometallic reagents can lead to the formation of heterometallic chains or clusters. The structural elucidation of these derivatives, often accomplished through single-crystal X-ray diffraction, reveals the diverse coordination modes of the triphenylgermyl ligand and the geometry around the various metal centers. These studies are crucial for understanding the fundamental principles of organometallic chemistry and for the rational design of new materials with specific electronic or catalytic properties.
The following table summarizes key structural features of bis(triphenylgermyl)mercury and a representative interaction product.
| Compound Name | Formula | Key Structural Feature |
| Bis(triphenylgermyl)mercury | Hg[Ge(C₆H₅)₃]₂ | Near-linear Ge-Hg-Ge arrangement with sterically driven twisting of phenyl groups. |
| Iridium-Mercury-Germanium Complex | Ir(HgGeMe₃)(GeMe₃)₂(Et₃P)₂(CO) | Contains a direct Ir-Hg-Ge bond, showcasing the reactivity of the Hg-Ge linkage. rsc.org |
Mechanistic Investigations of Reactivity and Chemical Transformations
Reactivity in Bi- and Polynuclear Organometallic Compounds
The reactivity of bis(triphenylgermyl)mercury in the formation and reaction of polynuclear organometallic systems is significantly governed by the characteristics of the central mercury atom and its surrounding ligands.
Influence of Central Metal Atom Screening Efficiency on ReactivityThe reactivity of the mercury center in bis(triphenylgermyl)mercury is profoundly influenced by the steric and electronic properties of the two triphenylgermyl ((C₆H₅)₃Ge) ligands. These bulky groups create significant steric hindrance around the mercury atom, a phenomenon known as central metal atom screening.
This screening has several consequences:
Steric Shielding: The large volume occupied by the triphenylphosphine (B44618) groups physically obstructs the approach of incoming reactants to the mercury center. This effect can dictate the feasibility and rate of coordination or transmetalation reactions. In reactions with other metal complexes, the ability of the reactant to penetrate this steric shield is a critical factor. researchgate.net
Ligand Bite Angle: In complexes where bis(triphenylgermyl)mercury might act as a ligand itself, the sheer size of the Ph₃Ge groups enforces a wide and variable "bite angle," influencing the geometry of the resulting multinuclear complex. nih.gov
Electronic Effects: While sterically hindering, the triphenylgermyl groups are also electron-donating, which modulates the Lewis acidity of the mercury center. This electronic influence affects the strength of potential donor-acceptor interactions with other metal centers. nih.gov
The balance between these steric and electronic factors determines the compound's role in forming bi- and polynuclear structures, often favoring pathways like transmetalation where the Hg-Ge bond is cleaved, over simple adduct formation.
Electron Transfer and Redox Behavior
The electron transfer and redox behavior of bis(triphenylgermyl)mercury are most prominently demonstrated in its transmetalation reactions. These processes can be viewed as a form of redox-transmetalation, where the triphenylgermyl group is transferred from mercury to another metal center. This involves the formal oxidation of the recipient metal and reduction of the mercury.
This behavior is foundational to the use of organomercury compounds as intermediates in organometallic synthesis. nih.gov The reaction involves the transfer of the (Ph₃Ge)⁻ anionic fragment, highlighting the compound's capacity to act as a germylating agent. The stability of the Hg-Ge bond versus the bond formed between the germyl (B1233479) group and the new metal center is a primary thermodynamic driver for these reactions.
Disproportionation Reactions of Bis(triphenylgermyl)mercury
Disproportionation represents a potential, though less commonly exploited, reaction pathway for bis(triphenylgermyl)mercury. Such a reaction would involve a redistribution of the triphenylgermyl groups, leading to elemental mercury and a polygermane species.
Reactions with Transition Metal Complexes
Bis(triphenylgermyl)mercury is a valuable reagent for the synthesis of complex heterometallic structures containing mercury-metal or germanium-metal bonds. Its reactions with various transition metal complexes typically proceed via insertion or transmetalation mechanisms.
Formation of Heterometallic Compounds and Clusters (e.g., with Nickel, Gold, Silver, Copper, Zinc, Cadmium)The reaction of bis(triphenylgermyl)mercury with transition metal precursors is a versatile method for creating polynuclear compounds and clusters. The outcome of these reactions is highly dependent on the nature of the transition metal, its ligand sphere, and the reaction conditions.
Gold: Transmetalation reactions with gold(I) or gold(III) complexes are well-established, using organomercury reagents to form Au-C or, in this case, analogous Au-Ge bonds. nih.govnih.gov These reactions often proceed cleanly, making mercury compounds valuable, albeit toxic, intermediates in gold chemistry. rsc.orgwhiterose.ac.uk
Nickel: Reactions with nickel complexes can be less straightforward. Some nickel(0) or nickel(II) precursors may not react under normal conditions, potentially due to kinetic inertness or unfavorable thermodynamics. nih.gov However, reactions with specific nickel compounds, particularly those with labile ligands, can lead to Ni-Hg or Ni-Ge bonded structures.
Silver and Copper: The formation of silver and copper clusters can be achieved using bis(triphenylgermyl)mercury. These reactions can result in complex structures where the mercury atom is integrated into a larger metallic framework, often involving direct metal-metal interactions.
Zinc and Cadmium: As fellow Group 12 elements, zinc and cadmium complexes can undergo exchange reactions with bis(triphenylgermyl)mercury. researchgate.netpsu.edupsu.eduaau.dkresearchgate.net The relative bond energies and electronegativities drive the equilibrium of these exchange processes, potentially forming bis(triphenylgermyl)zinc or cadmium and elemental mercury.
The following table summarizes representative reactions leading to the formation of heterometallic compounds.
| Transition Metal | Precursor Example | Resulting Compound/Cluster Type | Reaction Type |
| Gold (Au) | Au(I)-phosphine complexes | Au-Ge bonded compounds | Transmetalation |
| Nickel (Ni) | Ni(II) halides with phosphine (B1218219) ligands | Ni-Hg donor-acceptor complexes | Ligand Exchange/Coordination |
| Silver (Ag) | Ag(I) salts | Ag-Hg-Ge clusters | Cluster Synthesis |
| Copper (Cu) | Cu(I) halides | Cu-Ge bonded compounds | Transmetalation/Cluster Synthesis |
| Zinc (Zn) | ZnCl₂ | (Ph₃Ge)₂Zn + Hg | Germyl Group Exchange |
| Cadmium (Cd) | CdCl₂ | (Ph₃Ge)₂Cd + Hg | Germyl Group Exchange |
Ligand Exchange Reactions and Intermediates
Ligand exchange is a fundamental reaction class in organometallic chemistry where a ligand bonded to a metal center is replaced by another. For bis(triphenylgermyl)mercury, a key type of ligand exchange is transmetalation. This process involves the transfer of one or both of the triphenylgermyl ((C₆H₅)₃Ge) ligands from the mercury atom to a different metal center.
These reactions are particularly useful for the synthesis of other organometallic compounds. Research on analogous bis(organo)mercury compounds demonstrates their ability to act as effective transmetalating agents towards precious metal chlorides. For instance, compounds like bis(6-diphenylphosphinoacenaphth-5-yl)mercury readily react with rhodium and platinum complexes. researchgate.net In these reactions, the organic ligand is transferred from mercury to the other metal, resulting in the extrusion of elemental mercury or mercury(I) chloride. researchgate.net This serves as a direct model for the expected reactivity of bis(triphenylgermyl)mercury.
The general form of this ligand exchange can be represented as: [(C₆H₅)₃Ge]₂Hg + MClₓ → 2 (C₆H₅)₃Ge-MClₓ₋₁ + Hg
While distinct, stable intermediates in these reactions are not typically isolated, the process is understood to proceed through a transient intermediate state. This intermediate likely involves the formation of a bridge between the mercury atom and the other metal, facilitating the transfer of the triphenylgermyl group.
A summary of representative transmetalation reactions involving a bis(organo)mercury analog is presented below.
| Organomercury Reactant | Metal Complex Reactant | Product(s) | Byproduct(s) |
|---|---|---|---|
| Bis(6-diphenylphosphinoacenaphth-5-yl)mercury | [(CO)₂RhCl]₂ | (6-Ph₂P-Ace-5-)₂Rh(CO)Cl | Hg |
| Bis(6-diphenylphosphinoacenaphth-5-yl)mercury | PtCl₂ | (6-Ph₂P-Ace-5-)₂PtCl₂ | HgCl₂ |
Exploration of Reaction Mechanisms
The mechanism of ligand exchange via transmetalation involving bis(triphenylgermyl)mercury is fundamentally a redox process. The mercury(II) center in the starting material is reduced, typically to elemental mercury(0) or mercury(I), while the reacting metal complex is oxidized.
For example, in the reaction with a rhodium(I) complex like [(CO)₂RhCl]₂, the rhodium is oxidized as it bonds with the triphenylgermyl ligand. researchgate.net The reaction can be conceptualized as proceeding through several key stages:
Initial Interaction : The first step likely involves the coordination of the metal halide (e.g., PtCl₂) to the bis(triphenylgermyl)mercury complex.
Ligand Transfer : This is followed by the transfer of the triphenylgermyl group from mercury to the other metal. This step may be concerted, occurring in a single transition state, or may involve a short-lived intermediate with a bridging structure.
Reductive Elimination : The final step involves the cleavage of the remaining bonds to mercury and the elimination of a stable mercury species, such as Hg(0) or HgCl₂.
Comprehensive Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for probing the chemical environment of magnetically active nuclei within a molecule. For mercury--triphenylgermyl (1/2), a multi-nuclear NMR approach, including ¹H, ¹³C, and ¹⁹⁹Hg NMR, is essential for a complete structural assignment in the solution state.
The ¹H and ¹³C NMR spectra of mercury--triphenylgermyl (1/2) are dominated by signals corresponding to the phenyl groups attached to the germanium atoms. The aromatic protons and carbons exhibit characteristic chemical shifts and coupling patterns that can confirm the presence and integrity of the triphenylgermyl moieties.
Table 1: Representative ¹³C NMR Chemical Shifts for Phenyl Carbons in Organometallic Compounds
| Carbon Position | Bis(meta-tolyl)mercury (δ, ppm) |
| C-ipso | 145.2 |
| C-ortho | 137.9 |
| C-meta | 128.1 |
| C-para | 127.5 |
| C-methyl | 21.4 |
This table presents representative data for a related compound to illustrate the expected chemical shift ranges.
Of particular significance is ¹⁹⁹Hg NMR spectroscopy. The mercury-199 (B1194827) isotope, with a spin of 1/2, provides sharp signals over a wide chemical shift range, making it highly sensitive to the electronic environment around the mercury center. The chemical shift of the ¹⁹⁹Hg nucleus in mercury--triphenylgermyl (1/2) is a direct indicator of the nature of the Hg-Ge bond. Furthermore, coupling between the ¹⁹⁹Hg nucleus and other nuclei, such as ¹³C, can provide crucial information about the bonding arrangement. For instance, one-bond ¹⁹⁹Hg-¹³C coupling constants in organomercury compounds can range from 600 to 3000 Hz, offering a measure of the s-character of the mercury-carbon bond.
NMR spectroscopy is a powerful tool for the in-situ detection and characterization of transient species in chemical reactions. In the context of reactions involving mercury--triphenylgermyl (1/2), techniques such as variable-temperature NMR can be employed to study dynamic processes and identify short-lived intermediates. For example, in exchange reactions or reactions leading to the formation of new organometallic species, the appearance and disappearance of specific NMR signals can be monitored to elucidate reaction pathways and kinetics. While specific examples for mercury--triphenylgermyl (1/2) are not extensively documented, the methodology has been successfully applied to study intermediates in other organometallic systems.
Mass Spectrometry (e.g., LIFDI/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining insights into its structural composition through the analysis of its fragmentation patterns. For air- and moisture-sensitive organometallic compounds like mercury--triphenylgermyl (1/2), soft ionization techniques are crucial to prevent premature degradation of the sample.
Laser-induced fluorescence desorption/ionization mass spectrometry (LIFDI/MS) is a particularly suitable technique for the analysis of such compounds. It often allows for the observation of the intact molecular ion, providing an accurate determination of the molecular weight. The high-resolution mass spectrum would show a characteristic isotopic pattern for mercury, confirming its presence in the molecule.
The fragmentation analysis in the mass spectrum would reveal the characteristic cleavage points within the molecule. For mercury--triphenylgermyl (1/2), the primary fragmentation pathway would likely involve the cleavage of the Hg-Ge bond, leading to the formation of the triphenylgermyl cation ([Ph₃Ge]⁺) and the subsequent fragmentation of the phenyl groups.
Table 2: Expected Key Fragments in the Mass Spectrum of Mercury--triphenylgermyl (1/2)
| Fragment | Description |
| [Hg(GePh₃)₂]⁺ | Molecular Ion |
| [GePh₃]⁺ | Triphenylgermyl cation |
| [GePh₂]⁺ | Diphenylgermyl fragment |
| [GePh]⁺ | Phenylgermyl fragment |
| [C₆H₅]⁺ | Phenyl cation |
This table outlines the expected major fragments based on the structure of the compound.
Correlation of Spectroscopic Data with Electronic Structure and Bonding
The spectroscopic data obtained from NMR and mass spectrometry provide a wealth of information that can be directly correlated with the electronic structure and the nature of the bonding in mercury--triphenylgermyl (1/2).
The ¹⁹⁹Hg NMR chemical shift is particularly sensitive to the electron density at the mercury nucleus. A more shielded mercury nucleus (upfield shift) would indicate a higher electron density, providing insights into the polarity of the Hg-Ge bond. The magnitude of the coupling constants, such as ¹J(¹⁹⁹Hg-¹³C) in related compounds, can be related to the hybridization of the orbitals involved in the bond.
X-ray crystallography studies have confirmed the covalent nature of the Hg-Ge bond in bis(triphenylgermyl)mercury. researchgate.netresearchgate.net The bond lengths and angles determined from these studies provide a static picture of the molecule in the solid state. The spectroscopic data, particularly from NMR, complements this by providing information about the molecule's structure and dynamics in solution.
Theoretical and computational chemistry can further bridge the gap between experimental spectroscopic data and the underlying electronic structure. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and to model the electronic distribution and molecular orbitals of mercury--triphenylgermyl (1/2). A strong correlation between the experimentally observed and computationally predicted spectroscopic parameters would validate the theoretical model and provide a deeper understanding of the factors governing the Hg-Ge bond.
Theoretical and Computational Chemistry Approaches to Bis Triphenylgermyl Mercury
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations are a cornerstone for understanding the intricate nature of bonding in heavy metal complexes. For bis(triphenylgermyl)mercury, these calculations elucidate the electronic environment around the mercury and germanium centers and the nature of the bonds connecting them.
Analysis of Metal–Metal and Metal–Ligand Bonding Interactions (e.g., Hg–Ge, Ge–C)
The interaction between mercury and germanium in bis(triphenylgermyl)mercury is a key feature of its molecular structure. Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, can be employed to understand the Hg–Ge bond. This analysis would likely reveal a significant covalent character, arising from the overlap of mercury and germanium atomic orbitals. The bonding situation in mercury-containing molecules can be complex, sometimes described as orbital-driven van der Waals complexes, particularly in diatomics. researchgate.net While not a simple diatomic, the principles of orbital interactions remain crucial in understanding the stability of the Hg–Ge bond.
The Ge–C bonds within the triphenylgermyl ligands are also of interest. These are standard covalent bonds, but their electronic properties can be influenced by the presence of the heavy mercury atom. Computational models can quantify the polarity and strength of these bonds, providing a complete picture of the electronic distribution throughout the molecule.
Density Functional Theory (DFT) Studies on Bonding and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method for studying organometallic compounds. digitellinc.com DFT calculations allow for the optimization of the molecular geometry of bis(triphenylgermyl)mercury, predicting bond lengths and angles. These calculations are crucial for understanding the stability of different conformations of the molecule.
For instance, DFT can be used to calculate the bond dissociation energy of the Hg–Ge bond, providing a quantitative measure of its strength. Furthermore, DFT studies can model the reactivity of bis(triphenylgermyl)mercury. This includes mapping out potential energy surfaces for various reactions, such as ligand exchange or oxidative addition, and identifying transition states to understand reaction mechanisms and kinetics. While specific DFT studies on the reactivity of bis(triphenylgermyl)mercury are not abundant in the literature, the methodologies have been successfully applied to understand the reaction pathways of other mercury compounds, such as the oxidation of mercury species. digitellinc.com
Modeling of Steric and Electronic Effects
The triphenylgermyl [(Ge(C₆H₅)₃)] ligands are bulky, and their steric and electronic effects play a significant role in the structure and reactivity of bis(triphenylgermyl)mercury.
Electronically, the triphenylgermyl group acts as a ligand that donates electron density to the mercury center. The extent of this electronic effect can be evaluated using computational methods that analyze the charge distribution within the molecule. The interplay between these steric and electronic factors governs the compound's chemical behavior.
Prediction of Structural Features and Reactivity Pathways
A primary application of theoretical chemistry is the prediction of molecular structure and reactivity. For bis(triphenylgermyl)mercury, computational models can predict key structural parameters.
| Structural Parameter | Predicted Value Range | Method of Prediction |
| Hg–Ge Bond Length | 2.50 - 2.60 Å | DFT Geometry Optimization |
| Ge–C Bond Length | 1.95 - 2.00 Å | DFT Geometry Optimization |
| C–Ge–C Bond Angle | 108 - 111° | DFT Geometry Optimization |
| Ge–Hg–Ge Bond Angle | ~180° (linear) | DFT Geometry Optimization |
Note: These are typical ranges and the exact values would depend on the specific computational method and basis set used.
Theoretical calculations can also predict the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure.
In terms of reactivity, computational studies can explore various reaction pathways. For example, the insertion of small molecules into the Hg–Ge bond or the dissociation of the triphenylgermyl ligands can be modeled. nih.gov These studies provide insights into the thermodynamics and kinetics of potential reactions, guiding experimental investigations. The study of mercury(II) complexation with other ligands has shown that the coordination environment can be complex, and theoretical models are invaluable in interpreting spectroscopic data. nih.govmdpi.com
Coordination Chemistry and Application As Precursors in Advanced Materials
Coordination Chemistry with Heavier Group 13 and 14 Ligands
The coordination chemistry of bis(triphenylgermyl)mercury extends to its interaction with heavier Group 13 and 14 ligands, which is a focal point in the design and synthesis of transition metal-main group element complexes. researchgate.net The triphenylgermyl moiety can act as a ligand, coordinating to other metal centers. Systematic studies on bimetallic compounds containing direct metal-group 13 element bonds have revealed that the identity of the group 13 element can influence the cooperative reactivity of the resulting complex towards small molecules. nih.gov
The reactivity and coordination are influenced by the nature of the ligands. For instance, the use of bulky ligands on the group 13 or 14 element can lead to unusual coordination geometries and reactivities. researchgate.net The inherent flexibility of some ligand frameworks allows for various structural arrangements, driven by the coordination needs of the metal centers and any intermetallic interactions. researchgate.net
Use as a Building Block in the Synthesis of Heterometallic Complexes
Bis(triphenylgermyl)mercury serves as a valuable building block for creating heterometallic complexes, which are compounds containing two or more different metal atoms. mdpi.commdpi.com These complexes are of interest for their potential applications in catalysis, medicine, and materials science. mdpi.com The Hg-Ge bonds in bis(triphenylgermyl)mercury are covalent. researchgate.net The presence of the mercury atom allows for its ready attachment to a variety of transition metals, facilitating the synthesis of mixed-metal clusters. mdpi.com
The synthesis of heterometallic complexes can be achieved through various strategies. One common approach involves the reaction of a suitable transition metal precursor with the mercury-containing compound. mdpi.com The resulting structures can range from simple bimetallic species to more complex polynuclear arrangements. mdpi.commdpi.com
Integration into Clusters and Coordination Polymers
Bis(triphenylgermyl)mercury and related triphenylgermyl complexes can be integrated into larger molecular architectures such as clusters and coordination polymers. rsc.orgmdpi-res.comresearchgate.net Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. nih.gov The triphenylgermyl group can be part of a ligand that bridges multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgresearchgate.netmdpi.com
The synthesis of these materials often involves the reaction of the mercury compound with other metal salts and appropriate organic linkers. researchgate.netmdpi.com The resulting coordination polymers can exhibit interesting properties, such as porosity or specific catalytic activities, depending on their structure and composition. rsc.orgnih.gov
Role in the Synthesis of Metalloid Cluster Compounds
Bis(triphenylgermyl)mercury plays a role in the synthesis of metalloid cluster compounds, which are a unique class of compounds containing a core of metal or metalloid atoms that are not fully coordinated by ligands. researchgate.netrsc.org These clusters can be considered as intermediates between molecular compounds and the bulk elemental state. rsc.org
The reaction of bis(triphenylgermyl)mercury with other reagents can lead to the formation of germanium-rich clusters. researchgate.net For instance, reactions can yield novel metalloid germanium clusters, some of which may be the first of their kind to incorporate germyl (B1233479) groups. researchgate.net These clusters often exhibit unusual structures and bonding characteristics. rsc.org
Precursor for Supramolecular Chemistry with Metalloid Clusters
The metalloid clusters derived from precursors like bis(triphenylgermyl)mercury can be used as building blocks in supramolecular chemistry. researchgate.netmdpi-res.com Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govbeilstein-journals.org The controlled assembly of these molecular components can lead to the formation of large, highly organized structures with specific functions. nih.govmpg.de
The use of soluble metalloid clusters is crucial for their application in supramolecular chemistry, as it allows for further reactions to build up larger and more complex architectures. researchgate.net The functionalization of these clusters with various organic groups can be used to direct their self-assembly into desired supramolecular structures. researchgate.net
Future Research Directions and Emerging Opportunities
Investigation of Novel Reaction Pathways and Catalytic Potential
Future investigations into Bis(triphenylgermyl)mercury are poised to uncover new reaction pathways and evaluate its potential as a catalyst or catalyst precursor. The compound's reactivity is significantly influenced by the covalent nature of the mercury-germanium bond. researchgate.netresearchgate.netresearchgate.net The thermal and photochemical decomposition of Bis(triphenylgermyl)mercury can generate triphenylgermyl radicals, which are highly reactive intermediates capable of initiating a variety of chemical transformations.
The influence of the central metal atom's screening efficiency on the reactivity and thermal stability of such bi- and polyorganometallic compounds has been a subject of study. researchgate.netresearchgate.netresearchgate.net This understanding can be leveraged to design new synthetic routes. For instance, the reaction of Bis(triphenylgermyl)mercury with various metallic and non-metallic elements and compounds can lead to the formation of novel organogermanium and bimetallic species.
A key area for future research is the exploration of its catalytic activity. While direct catalytic applications of Bis(triphenylgermyl)mercury are not extensively documented, its role as a precursor for generating catalytically active species is a promising avenue. The triphenylgermyl fragments generated from its decomposition could potentially participate in catalytic cycles for reactions such as polymerization, hydrogenation, or cross-coupling reactions. Further research is needed to explore these possibilities and to immobilize such catalysts on solid supports for heterogeneous catalysis.
Table 1: Reactivity of Bis(triphenylgermyl)mercury
| Reactant | Product Type | Significance |
| Heat or UV Light | Triphenylgermyl radicals | Initiation of radical reactions |
| Metal complexes | Polynuclear organometallic compounds | Synthesis of novel materials |
Development of Advanced Computational Models for Prediction
The development of sophisticated computational models presents a significant opportunity to deepen the understanding of Bis(triphenylgermyl)mercury and predict its behavior. While detailed computational studies specifically on this compound are emerging, the application of Density Functional Theory (DFT) and other quantum chemical methods to related organometallic systems has proven to be highly insightful. researchgate.net
Future computational work could focus on several key areas:
Structure and Bonding: Advanced models can provide a more detailed picture of the electronic structure and the nature of the Hg-Ge bond, including factors that influence its length and strength. researchgate.netresearchgate.netresearchgate.net
Reaction Mechanisms: Computational simulations can elucidate the step-by-step mechanisms of reactions involving Bis(triphenylgermyl)mercury, including its thermal and photochemical decomposition pathways. This can help in optimizing reaction conditions and predicting products.
Spectroscopic Properties: Predictive models can calculate spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the experimental characterization of the compound and its reaction products.
Catalytic Potential: Computational screening can be employed to predict the catalytic activity of species derived from Bis(triphenylgermyl)mercury for various organic transformations, thereby guiding experimental efforts.
The accuracy of these computational models relies on the choice of appropriate theoretical methods and basis sets, which must be validated against experimental data.
Exploration of Bis(triphenylgermyl)mercury as a Component in Novel Architectures
The use of Bis(triphenylgermyl)mercury as a building block for constructing novel supramolecular and coordination architectures is a promising frontier. Its linear Ph₃Ge-Hg-GePh₃ structure and the reactivity of the Hg-Ge bonds make it a versatile precursor for creating larger, more complex molecules.
A notable example is the reaction of Bis(triphenylgermyl)mercury with nickelocene. This reaction leads to the formation of a complex polynuclear cluster with the formula C₈₂H₇₀Ge₄Hg₃Ni₂. acs.org The structure of this product demonstrates the potential of using Bis(triphenylgermyl)mercury to synthesize heterometallic clusters with unique geometries and potential applications in materials science and catalysis.
Future research in this area could involve reacting Bis(triphenylgermyl)mercury with a wider range of transition metal complexes and other organometallic reagents. The goal would be to create novel one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). The properties of these new materials, such as their electronic, optical, and magnetic properties, would then be investigated.
Table 2: Example of a Novel Architecture Derived from Bis(triphenylgermyl)mercury
| Reactant | Product | Product Formula | Significance |
| Nickelocene | Polynuclear Cluster | C₈₂H₇₀Ge₄Hg₃Ni₂ | Formation of a complex heterometallic architecture. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
